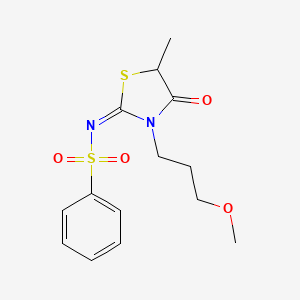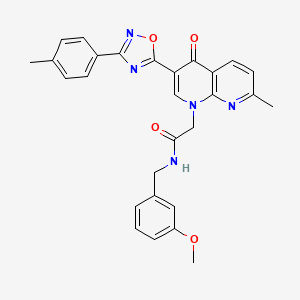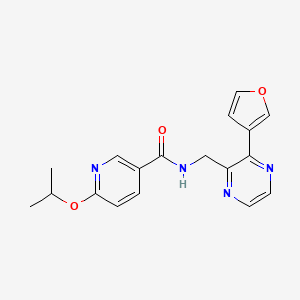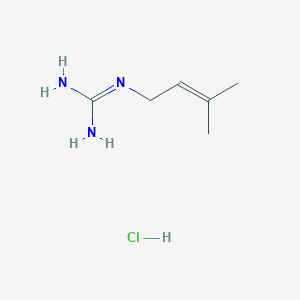![molecular formula C19H13F4NO3 B2731810 Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate CAS No. 477847-21-5](/img/structure/B2731810.png)
Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Subheading
Photostability and Phototoxicity in QuinolonesThe study conducted by Fasani et al. (1999) investigates the photochemistry of various fluorinated quinolones. This research provides insights into their photostability and potential phototoxicity, relevant in therapeutic contexts. The study highlights that fluorination patterns significantly affect these properties.
Zinc(II)-Specific Fluorescing Agents
Subheading
Development of Zinc-Specific FluorophoresThe research by Mahadevan et al. (1996) focuses on synthesizing Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorophores. These compounds are useful for studying biological zinc, marking an advancement in biochemistry and related fields.
Synthesis of Aminoquinoline Derivatives
Subheading
Aminoquinoline Derivatives for Biochemical StudiesThe study by Aleksanyan and Hambardzumyan (2013) details the synthesis of various aminoquinoline derivatives. These compounds are notable for their applications in biochemistry, particularly as fluorophores and potential antioxidants.
Antibacterial Quinoline Derivatives
Subheading
Exploration of Quinolines in Antibacterial ApplicationsA significant study by Koga et al. (1980) discusses the synthesis and antibacterial activity of quinoline derivatives. This research is essential for understanding the structure-activity relationships in antibacterial compounds.
Fluoroquinolones as Antibacterial Agents
Subheading
Synthesis and Antibacterial Efficacy of FluoroquinolonesThe work by Sánchez et al. (1995) provides valuable information on the synthesis and evaluation of fluoroquinolones for their antibacterial properties. This study aids in understanding the balance between efficacy and potential side effects of such compounds.
Synthesis and Antibacterial Activity of Quinoline Derivatives
Subheading
New Quinoline Derivatives for Microbial StudiesValluri et al. (2017) focus on synthesizing new quinoline derivatives and evaluating their antibacterial properties. This research, detailed in Valluri et al. (2017), is crucial for developing new antimicrobial agents.
Synthesis and Antimycobacterial Properties of Quinoline Derivatives
Subheading
Targeting Tuberculosis with Quinoline CompoundsThe study by Venugopala et al. (2020) explores the synthesis of pyrrolo[1,2-a]quinoline derivatives and their effectiveness against tuberculosis. This research is significant for finding new therapeutic options for TB.
Safety and Hazards
Safety information for this compound includes a number of precautionary statements. For example, it is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and keep away from heat/sparks/open flames/hot surfaces . More detailed safety data would be available in the compound’s Safety Data Sheet (SDS).
Propiedades
IUPAC Name |
ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4NO3/c1-2-26-18(25)14-10-24-16-13(7-4-8-15(16)20)17(14)27-12-6-3-5-11(9-12)19(21,22)23/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRDGIZZRNZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2731731.png)

![2-[(2S,6S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2731735.png)

![methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2731740.png)

![3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B2731742.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2731743.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)



![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)